REACTION_CXSMILES
|
[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[H-].[Na+].I[CH2:15][CH3:16].[Cl-].[NH4+]>CN(C=O)C.O>[CH2:15]([N:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1)[CH3:16] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.413 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=C1N=CC=C2C=O
|
Name
|
|
Quantity
|
74.6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.529 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic solution was washed 3× with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-25% ethyl acetate in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=CC2=C1N=CC=C2C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |